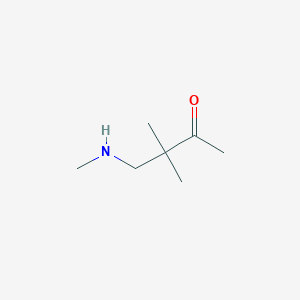
3,3-dimethyl-4-(methylamino)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-methylamino-butan-2-one: is an organic compound with the molecular formula C7H15NO It is a ketone derivative characterized by the presence of a methylamino group attached to the fourth carbon of the butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-methylamino-butan-2-one
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4-methylamino-butan-2-one may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-methylamino-butan-2-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Organic Synthesis
3,3-Dimethyl-4-(methylamino)butan-2-one serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations, making it valuable for preparing more complex organic molecules. This versatility is particularly useful in the development of pharmaceuticals and specialty chemicals.
Pharmaceutical Development
The compound has shown potential as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), both of which are associated with inflammation and liver injury. By influencing choline metabolism pathways in gut microbiota, it helps decrease the production of these metabolites, suggesting therapeutic applications in managing conditions linked to inflammation and metabolic disorders.
Pharmacokinetics
Research indicates that this compound is orally active, enhancing its feasibility for therapeutic use. Its ability to modulate gut microbiota may lead to novel treatments for diseases related to TMA and TMAO accumulation.
Biological Research
In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its role as an inhibitor provides insights into the mechanisms underlying various biological processes, particularly those related to inflammation and metabolic regulation.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties allow it to be used as an intermediate in the synthesis of plant protection agents and other industrial products .
Case Studies and Research Findings
Numerous studies have highlighted the compound's effectiveness in reducing TMA levels:
- Inflammation Reduction : A study demonstrated that treatment with this compound led to significant reductions in inflammatory markers associated with liver injury.
- Metabolic Pathway Modulation : Research indicates that this compound alters choline metabolism pathways in gut microbiota, resulting in decreased production of harmful metabolites.
These findings support the compound's potential as a therapeutic agent for conditions linked to TMA and TMAO accumulation.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-2-butanone: Lacks the methylamino group, making it less reactive in certain contexts.
4-Methylamino-2-butanone: Similar structure but without the additional methyl groups on the third carbon.
3,3-Dimethyl-4-amino-butan-2-one: Similar but with an amino group instead of a methylamino group.
Uniqueness: 3,3-Dimethyl-4-methylamino-butan-2-one is unique due to the presence of both the methylamino group and the dimethyl substitution on the butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
123528-99-4 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
Clé InChI |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
SMILES canonique |
CC(=O)C(C)(C)CNC |
Synonymes |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















